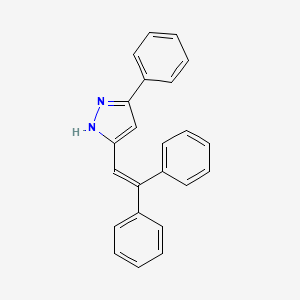
5-(2,2-Diphenylvinyl)-3-phenyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,2-Diphenylvinyl)-3-phenyl-1H-pyrazole: is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a diphenylvinyl group and a phenyl group attached to the pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,2-Diphenylvinyl)-3-phenyl-1H-pyrazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the condensation of hydrazine derivatives with α,β-unsaturated ketones or aldehydes. The reaction is usually carried out in the presence of a base, such as sodium ethoxide or potassium carbonate, and under reflux conditions to facilitate the formation of the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: 5-(2,2-Diphenylvinyl)-3-phenyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry: In chemistry, 5-(2,2-Diphenylvinyl)-3-phenyl-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structural features make it a candidate for the design of bioactive molecules.
Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives may exhibit anti-inflammatory, analgesic, or anticancer activities.
Industry: In the industrial sector, the compound can be used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices. Its photophysical properties make it suitable for applications in optoelectronics.
作用機序
The mechanism of action of 5-(2,2-Diphenylvinyl)-3-phenyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but common mechanisms include binding to active sites of enzymes or interacting with receptor proteins to modulate their activity.
類似化合物との比較
- 5,5-Bis(2,2-diphenylvinyl)-bithiophene
- 5,5-Bis(2,2-diphenylvinyl)-bifuran
- 5,5-Bis(2,2-diphenylvinyl)-bipyrrole
Comparison: Compared to these similar compounds, 5-(2,2-Diphenylvinyl)-3-phenyl-1H-pyrazole exhibits unique structural features due to the presence of the pyrazole ring. This structural difference can influence its chemical reactivity, photophysical properties, and potential applications. For instance, the pyrazole ring may enhance its stability and provide additional sites for functionalization, making it a versatile compound for various research and industrial applications.
特性
CAS番号 |
7470-31-7 |
|---|---|
分子式 |
C23H18N2 |
分子量 |
322.4 g/mol |
IUPAC名 |
5-(2,2-diphenylethenyl)-3-phenyl-1H-pyrazole |
InChI |
InChI=1S/C23H18N2/c1-4-10-18(11-5-1)22(19-12-6-2-7-13-19)16-21-17-23(25-24-21)20-14-8-3-9-15-20/h1-17H,(H,24,25) |
InChIキー |
RVKYDEQPDQCXLS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C=C(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Imidazo[1,2-a]pyrazin-8-amine, 3-(2-chlorophenyl)-N-methyl-](/img/structure/B12907696.png)
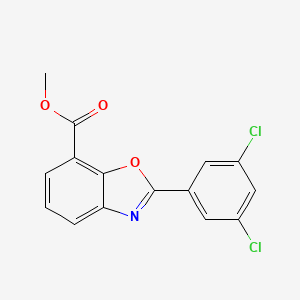
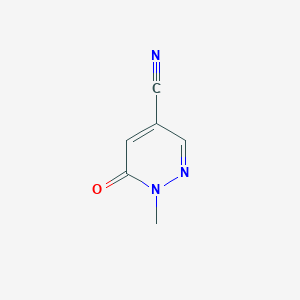
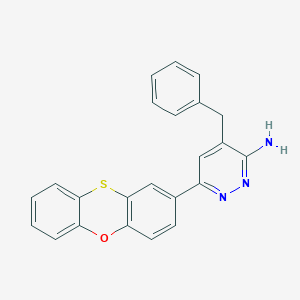
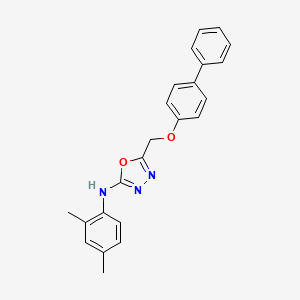

![5-Amino-2-[(1,3-thiazol-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12907730.png)
![2,6-Diphenyl-3H-pyrano[2,3-C]isoquinolin-3-one](/img/structure/B12907731.png)
![ethyl N-[5-amino-3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazin-7-yl]carbamate](/img/structure/B12907734.png)
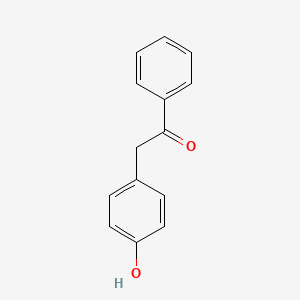
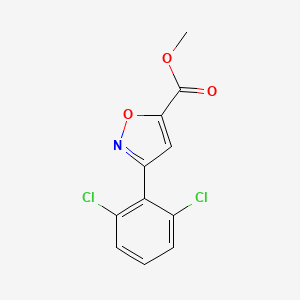
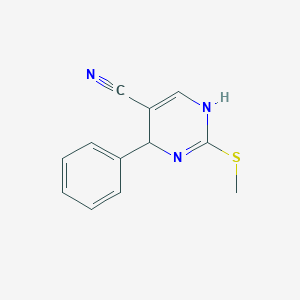
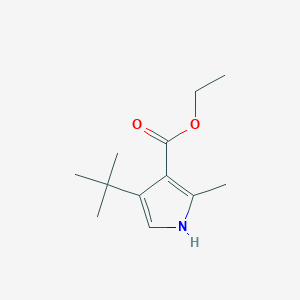
![2-Imino-5-[(1H-indol-3-yl)methyl]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B12907771.png)
